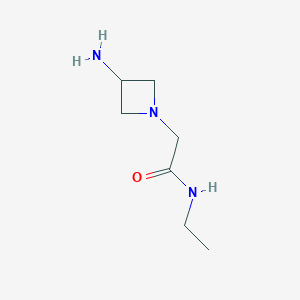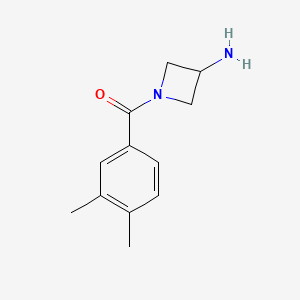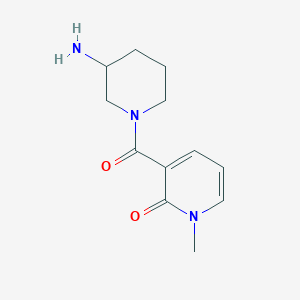
2-(3-aminoazetidin-1-yl)-N-ethylacetamide
Overview
Description
“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a compound with a molecular weight of 116.16 . Another similar compound, “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” has a molecular weight of 358.19 .
Synthesis Analysis
There’s a paper that discusses the synthesis of 3-pyrrole substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation . This might provide some insights into the synthesis of similar compounds.
Molecular Structure Analysis
The InChI code for “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” is 1S/C5H10N2O2.2C2HF3O2/c6-4-1-7(2-4)3-5(8)9;2*3-2(4,5)1(6)7/h4H,1-3,6H2,(H,8,9);2*(H,6,7) .
Chemical Reactions Analysis
The paper on the synthesis of 3-pyrrole substituted 2-azetidinones might also provide some insights into the chemical reactions involving similar compounds .
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity of 4-(Substituted Ethyl)-2-azetidinone-1-sulfonic Acid Derivatives : Research has shown that certain derivatives of 3-aminoazetidin-1-yl compounds, specifically (substituted isothiuronio)ethyl groups, demonstrate strong antibacterial activity against a variety of Gram-negative bacteria. Furthermore, an ethylene isothiuronium derivative was found to have moderate activity against Staphylococcus aureus (Yamashita et al., 1987).
Potential Antiviral Agents
- Enantiospecific Synthesis of [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl] Pyrimidine Nucleosides : A study focused on the synthesis of pyrimidine nucleosides linked via an N-N bond to an azetidine ring, aiming to explore potential antiviral agents. These compounds represent a new class of nucleoside analogs designed to offer therapeutic possibilities (Hosono et al., 1994).
Anti-inflammatory and Analgesic Applications
- Potent α-amino-β-lactam Carbamic Acid Ester as NAAA Inhibitors : A study introduced 3-aminoazetidin-2-one derivatives as potent, selective, and systemically active inhibitors of N-acylethanolamine acid amidase (NAAA), suggesting profound anti-inflammatory effects in animal models. This research indicates the therapeutic potential of these compounds for treating pain and inflammation (Nuzzi et al., 2016).
Antitumor Activity
- Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil : This study highlights the synthesis of amino acid ester derivatives incorporating 5-fluorouracil, showing inhibitory effects against leukemia HL-60 and liver cancer BEL-7402. It suggests the potential of these derivatives in cancer treatment (Xiong et al., 2009).
Novel Antibacterial Quinolones
- A Novel Antibacterial 8-chloroquinolone with a Distorted Orientation : The study introduced derivatives with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, showcasing a specific compound's superior potency compared to existing antibiotics like trovafloxacin against strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Antioxidant Activity
- The Antioxidant Activity of New Coumarin Derivatives : This research evaluated the antioxidant properties of synthesized coumarin derivatives, comparing them to known antioxidants like ascorbic acid. The study provides insights into the antioxidant potential of novel synthetic compounds (Kadhum et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters .
Mode of Action
The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, acts as an agonist at the histamine h3 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the histamine H3 receptor can influence the release of various neurotransmitters .
Biochemical Pathways
The histamine h3 receptor, which is the target of the related compound, is involved in several physiological processes such as sleep-wake regulation, cognition, and food intake . Therefore, it can be inferred that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide might influence these processes.
Pharmacokinetics
The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism and can impact bioavailability.
Result of Action
The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have an amnesic effect at a certain dosage in a social recognition test in mice , indicating its potential influence on memory processes.
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)5-10-3-6(8)4-10/h6H,2-5,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCCOBBLZMMJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)

![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)








